An In-depth Technical Guide to the Structure and Stereochemistry of α-D-fructopyranose
An In-depth Technical Guide to the Structure and Stereochemistry of α-D-fructopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical features of α-D-fructopyranose, a fundamentally important monosaccharide in various biological and pharmaceutical contexts. This document details its structural parameters, experimental determination methodologies, and its role in metabolic pathways.
Structure and Stereochemistry of α-D-fructopyranose
α-D-fructopyranose is the six-membered ring form of the ketohexose D-fructose. Its systematic IUPAC name is (2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. The pyranose ring is formed by the intramolecular cyclization of the D-fructose chain, where the hydroxyl group on carbon 6 attacks the ketone at carbon 2.
The stereochemistry of α-D-fructopyranose is defined by the orientation of the hydroxyl group at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is positioned on the opposite face of the ring relative to the substituent on the other carbon flanking the ring oxygen (C6). This axial orientation of the hydroxyl group at C2 is a key distinguishing feature of the α-anomer. The absolute configuration of the chiral centers is inherited from the parent D-fructose molecule.
Below is a diagram illustrating the chair conformation of α-D-fructopyranose.
Caption: Chair conformation of α-D-fructopyranose.
Quantitative Structural Data
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution. The chemical shifts are indicative of the electronic environment of each nucleus.
Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O [1]
| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 |
| α-D-fructopyranose | 64.9 | 98.8 | 68.4 | 70.3 | 69.9 | 63.2 |
| β-D-fructopyranose | 65.2 | 98.9 | 70.4 | 70.5 | 72.4 | 63.6 |
| α-D-fructofuranose | 64.2 | 105.1 | 77.2 | 76.0 | 82.2 | 63.5 |
| β-D-fructofuranose | 63.5 | 101.9 | 81.3 | 76.2 | 81.3 | 62.1 |
| keto-D-fructose | 64.6 | 211.7 | 72.8 | 71.4 | 70.6 | 63.8 |
Note: Chemical shifts are in ppm.
Geometric Parameters (Computational Approximation for β-D-fructopyranose)
The following tables present computed bond lengths, bond angles, and dihedral angles for the more stable β-D-fructopyranose, which serves as a close approximation for the α-anomer. These values were obtained from a semi-experimental mixed estimation method and coupled-cluster computations.
Table 2: Selected Bond Lengths of β-D-fructopyranose
| Bond | Length (Å) |
| C1-C2 | 1.531 |
| C2-O2 | 1.411 |
| C2-O5 | 1.433 |
| C2-C3 | 1.528 |
| C3-C4 | 1.524 |
| C4-C5 | 1.526 |
| C5-O5 | 1.438 |
| C5-C6 | 1.516 |
| C6-O6 | 1.424 |
Table 3: Selected Bond Angles of β-D-fructopyranose
| Angle | Angle (°) |
| C1-C2-O2 | 108.9 |
| C1-C2-C3 | 111.4 |
| O2-C2-O5 | 108.1 |
| C3-C2-O5 | 107.5 |
| C2-C3-C4 | 110.8 |
| C3-C4-C5 | 110.1 |
| C4-C5-O5 | 109.8 |
| C4-C5-C6 | 112.5 |
| O5-C5-C6 | 107.1 |
| C2-O5-C5 | 112.9 |
Table 4: Selected Dihedral Angles of β-D-fructopyranose
| Dihedral Angle | Angle (°) |
| O5-C2-C3-C4 | 56.5 |
| C2-C3-C4-C5 | -54.7 |
| C3-C4-C5-O5 | 56.2 |
| C4-C5-O5-C2 | -61.0 |
| C5-O5-C2-C3 | 61.9 |
| O5-C2-C1-O1 | -69.2 |
| C3-C2-C1-O1 | 170.1 |
| C4-C5-C6-O6 | -178.6 |
| O5-C5-C6-O6 | 59.9 |
Disclaimer: The geometric parameters in Tables 2, 3, and 4 are for β-D-fructopyranose as determined by computational methods and are provided as an approximation for the α-anomer.
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of monosaccharides like α-D-fructopyranose relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.
Methodology:
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Crystallization: A supersaturated solution of the purified monosaccharide is prepared. Slow evaporation of the solvent or controlled temperature changes induce the formation of single crystals. This is often the most challenging step, particularly for obtaining high-quality crystals of a specific anomer.
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Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including bond lengths, angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure and conformation of carbohydrates in solution.
Methodology:
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Sample Preparation: A small amount of the purified carbohydrate is dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. An internal standard may be added for chemical shift referencing.
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1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The ¹H spectrum provides information on the chemical environment and coupling of protons, while the proton-decoupled ¹³C spectrum shows the number of unique carbon atoms.
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2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).
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TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.
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Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon resonances and the determination of the relative stereochemistry and conformation of the molecule in solution.
Metabolic Pathway: Fructolysis
α-D-fructopyranose, upon ingestion, is primarily metabolized in the liver through a pathway known as fructolysis. This pathway converts fructose (B13574) into intermediates that can enter glycolysis or gluconeogenesis.
